molecular formula C22H19N3OS2 B11287212 2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B11287212
M. Wt: 405.5 g/mol
InChI Key: KXLDUFSEAGCFKF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a benzylthio group, a thiazolo[5,4-b]pyridine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazole with benzyl chloride to form the benzylthio derivative. This intermediate is then reacted with 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl acetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structural complexity makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H19N3OS2/c1-15-17(21-25-19-11-6-12-23-22(19)28-21)9-5-10-18(15)24-20(26)14-27-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,24,26)

InChI Key

KXLDUFSEAGCFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CSCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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